molecular formula C11H10O3 B2384303 2-Ethyl-1-benzofuran-3-carboxylic acid CAS No. 52489-34-6

2-Ethyl-1-benzofuran-3-carboxylic acid

Cat. No. B2384303
CAS RN: 52489-34-6
M. Wt: 190.198
InChI Key: TUGDACOXNMKOOC-UHFFFAOYSA-N
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Description

2-Ethyl-1-benzofuran-3-carboxylic acid is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It is present in many drugs due to its versatility and unique physicochemical properties . Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a benzofuran derivative can undergo a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

Scientific Research Applications

Natural Sources and Bioactivity of Benzofuran Derivatives

Benzofuran compounds are widely present in nature and have been shown to possess a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These activities have made benzofuran derivatives subjects of increasing interest among chemical and pharmaceutical researchers. The discovery of novel benzofuran compounds with significant biological activities suggests their potential as natural drug lead compounds. For example, novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity and benzothiophene and benzofuran scaffolds as anticancer agents highlight the therapeutic potential of these compounds. Recent advancements in the synthesis of complex benzofuran derivatives, including methods for constructing benzofuran rings with high yield and minimal side reactions, indicate the versatility and potential of benzofuran derivatives in drug development (Miao et al., 2019).

Benzofuran Derivatives in Drug Discovery

Benzofuran is a fundamental unit in numerous bioactive heterocycles, with a broad range of biological activities that include antimicrobial, anti-inflammatory, antitumor, antidiabetic, and anti-Alzheimer properties. The presence of the benzofuran nucleus in both natural and synthetic compounds underlines its importance in pharmaceuticals, agriculture, and polymers. Recent developments have underscored the role of benzofuran compounds as inhibitors against various diseases, viruses, fungi, microbes, and enzymes. The structural activity relationships (SAR) and the impact of functional groups on the activity of benzofuran compounds are critical for understanding their therapeutic activities and potential as pro-drugs in the market (Dawood, 2019).

Benzofuran Derivatives as Antimicrobial Agents

Benzofuran and its derivatives have emerged as suitable structures with a wide range of biological and pharmacological applications, particularly in the field of antimicrobial therapy. Some derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer or psoriasis. The unique structural features and biological activities of benzofuran make it a privileged structure in drug discovery, especially for designing efficient antimicrobial agents active toward different clinically approved targets. The continuous development of benzofuran-based compounds as antimicrobial agents highlights their potential in addressing resistance to antibiotics and the urgent need for new therapeutic agents (Hiremathad et al., 2015).

Safety and Hazards

While the specific safety and hazards for 2-Ethyl-1-benzofuran-3-carboxylic acid are not mentioned in the search results, other benzofuran derivatives have been associated with certain hazard statements. For example, 1-Benzofuran-3-carboxylic acid has hazard statements H315 - H319 - H335 .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . They are seen as potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

2-ethyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGDACOXNMKOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52489-34-6
Record name 2-ethyl-1-benzofuran-3-carboxylic acid
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